molecular formula C10H13N B7895159 2-ethyl-2,3-dihydro-1H-indole

2-ethyl-2,3-dihydro-1H-indole

Cat. No.: B7895159
M. Wt: 147.22 g/mol
InChI Key: VNAFMHREFHINGY-UHFFFAOYSA-N
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Description

2-ethyl-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Derivatives and Their Applications : The nitration, oxidative halogenation, and radical bromination and chlorination of 2-ethyl-2-methyl-2,3-dihydro-1H-indole yielded nitro, amino, and halo derivatives. These compounds demonstrated potential in antioxidant, antimicrobial, and plant growth regulating activities (Salikhov et al., 2019).

  • Chemical Transformations : The oxidation of N-acetyl-2-ethyl-2-methyl-2,3-dihydro-1H-indole led to the formation of N-acetyl-2-ethyl-2-methyl-2,3-dihydro-1H-indol-3-one, which was further transformed into other derivatives through various chemical reactions. These transformations highlight the versatility of 2-ethyl-2,3-dihydro-1H-indole in synthetic chemistry (Latypova et al., 2020).

  • Flow Chemistry Techniques for Improved Synthesis : Utilizing flow chemistry techniques, a novel, one-step heterogeneous catalytic hydrogenation was developed for the synthesis of ethyl 2-(2,3-dihydro-1H-indol-2-yl) acetate. This method avoids commonly used reducing chemicals and optimizes the N-alkylation reaction, demonstrating an environmentally friendly approach to synthesizing indoline derivatives (Örkényi et al., 2017).

  • Palladium-Catalyzed Reactions in Indole Synthesis : Palladium-catalyzed reactions have become significant in the synthesis and functionalization of indoles, including derivatives of this compound. These methods are generally tolerant of a wide range of functionalities, making them suitable for complex molecular syntheses (Cacchi & Fabrizi, 2005).

  • Antimicrobial Activity of Indole Derivatives : Various substituted indole derivatives, synthesized through reactions involving this compound, have been evaluated for antimicrobial activities. This research indicates the potential of these compounds in medical and pharmaceutical applications (Prasad, 2017).

  • Pharmacological Activities : Indole motifs, including those derived from this compound, have been found to be significant in medicine due to their wide range of applications in pharmacological activities (Basavarajaiah & Mruthyunjayaswamya, 2021).

Properties

IUPAC Name

2-ethyl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-6,9,11H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAFMHREFHINGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.66 g (4.2 mmol) 2-ethyl-1H-indole in 10 mL acetic acid were mixed with 1.3 g (20 mmol) sodium cyanoborohydride and the mixture was stirred for one day at RT. The reaction mixture was evaporated down using the rotary evaporator, combined with 20 mL of 4N aqueous hydrochloric acid and stirred for 1 h at RT. While cooling with ice, 45 mL of a 4N aqueous sodium hydroxide solution were then added and the mixture was extracted with ethyl acetate. The organic phase was dried on sodium sulphate, filtered, evaporated down and the residue was dried in vacuo.
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ethyl-2,3-dihydro-1H-indole
Reactant of Route 2
2-ethyl-2,3-dihydro-1H-indole
Reactant of Route 3
2-ethyl-2,3-dihydro-1H-indole
Reactant of Route 4
2-ethyl-2,3-dihydro-1H-indole
Reactant of Route 5
2-ethyl-2,3-dihydro-1H-indole
Reactant of Route 6
2-ethyl-2,3-dihydro-1H-indole

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